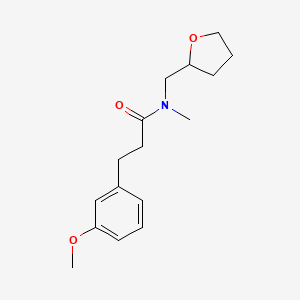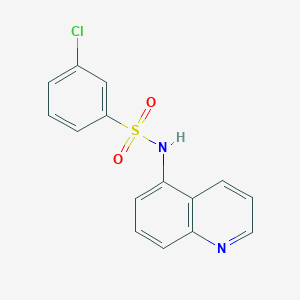![molecular formula C17H21N3O3S B6638974 (2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)
(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of (2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and adrenergic systems. It has also been shown to inhibit the activity of certain enzymes, including monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of (2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone is its versatility. It can be used in various laboratory experiments, including in vitro and in vivo studies. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on (2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, depression, and anxiety disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on various neurotransmitter systems. Additionally, further studies are needed to determine its toxicity and potential side effects, which may impact its potential as a therapeutic agent.
合成法
The synthesis of (2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone involves the reaction between 4-(4-methyl-1,3-thiazol-2-yl)piperazine and 2,6-dimethoxybenzoyl chloride in the presence of a base. The reaction results in the formation of the target compound with a yield of around 70%.
科学的研究の応用
(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, depression, and anxiety disorders. In pharmacology, it has been studied for its potential as a ligand for various receptors, including dopamine, serotonin, and adrenergic receptors. In neuroscience, it has been investigated for its potential as a tool for studying the function of various neurotransmitter systems.
特性
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-11-24-17(18-12)20-9-7-19(8-10-20)16(21)15-13(22-2)5-4-6-14(15)23-3/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQLZQMYERJULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


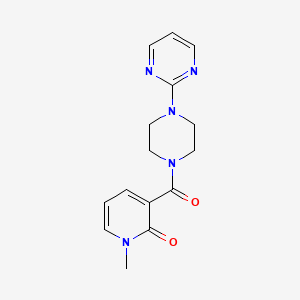
![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
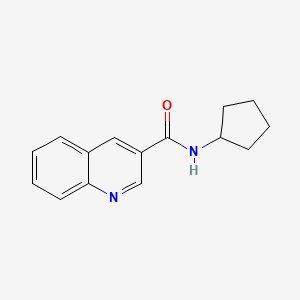
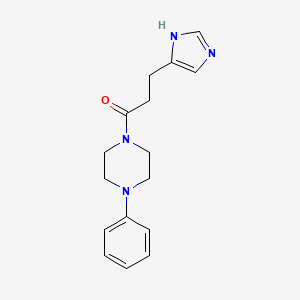
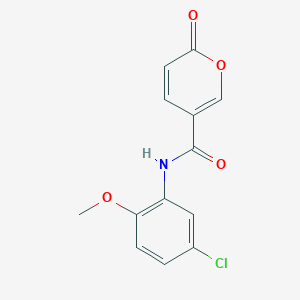
![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
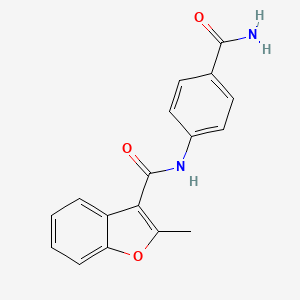
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)

![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)

